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5-Oxa-8-azaspiro[3.5]nonan-2-ol

Cat. No.: B13002663
M. Wt: 143.18 g/mol
InChI Key: OEQIKUUIJGITDI-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

The incorporation of spirocyclic motifs into molecular design is a strategic approach to access novel chemical space and improve the developability of drug candidates. google.com

A key advantage of spirocyclic scaffolds is their inherent three-dimensionality. This structural rigidity can lock a molecule into a specific conformation, which can be crucial for optimizing its interaction with biological targets. By reducing the conformational entropy penalty upon binding, spirocycles can enhance the potency and selectivity of a compound.

The well-defined spatial arrangement of functional groups on a spirocyclic core allows for precise modulation of biological interactions. This has been demonstrated in the development of ligands for various biological targets, where the spirocyclic framework serves to orient key binding elements in a controlled manner, leading to improved efficacy and selectivity. nih.gov

Spirocyclic fragments are increasingly used as bioisosteres for more common, often planar, ring systems in drug molecules. This strategy of bioisosteric replacement can lead to significant improvements in a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing its biological activity. For instance, the replacement of a piperidine (B6355638) ring with a spirocyclic azetidine (B1206935) has been shown to be a successful strategy in drug design. univ.kiev.ua

Overview of Heteroatom-Containing Spirocycles

The introduction of heteroatoms such as oxygen and nitrogen into spirocyclic systems further expands their chemical diversity and potential applications.

Heterocyclic spiro compounds are classified based on the number and type of heteroatoms and the size of the rings. The nomenclature follows IUPAC guidelines, with the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiroatom. For instance, the parent structure of the compound of interest is 5-Oxa-8-azaspiro[3.5]nonane . uni.lunih.gov

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a common carbon atom, is a key structural motif. The introduction of heteroatoms into this core, as in 5-Oxa-8-azaspiro[3.5]nonan-2-ol , creates a scaffold with a unique combination of rigidity and polarity, making it an attractive building block for the synthesis of novel compounds with potential biological activity. While detailed research on This compound itself is limited, the synthesis and evaluation of related oxa-azaspiro[3.5]nonane and oxa-azaspiro[4.5]decane derivatives have been reported, highlighting the interest in this class of compounds for applications such as the development of radioligands for sigma-1 receptors. nih.govgoogle.com The synthesis of such complex spirocycles often requires multi-step sequences and careful control of stereochemistry. google.com

Chemical Compound Information

Compound Name
This compound
5-Oxa-8-azaspiro[3.5]nonane
spiro[3.5]nonane
2,5-dioxa-8-azaspiro[3.5]nonane
7-oxo-2-azaspiro[3.5]nonane
7-azaspiro[3.5]-nonane-2-ol
1-oxa-8-azaspiro[4.5]decane
piperidine
azetidine

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 2309427-25-4
Linear Formula C₇H₁₃NO₂
InChI Code 1S/C7H13NO2/c9-6-3-7(4-6)5-8-1-2-10-7/h6,8-9H,1-5H2
InChI Key OEQIKUUIJGITDI-UHFFFAOYSA-N
Physical Form brown solid
Storage Temperature 0-8 °C

Data sourced from a commercial supplier and may not represent exhaustively validated research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13002663 5-Oxa-8-azaspiro[3.5]nonan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-oxa-8-azaspiro[3.5]nonan-2-ol

InChI

InChI=1S/C7H13NO2/c9-6-3-7(4-6)5-8-1-2-10-7/h6,8-9H,1-5H2

InChI Key

OEQIKUUIJGITDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)O)CN1

Origin of Product

United States

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed insights into the molecular structure of a compound.

Dynamic NMR for Conformational Studies

The spirocyclic nature of 5-Oxa-8-azaspiro[3.5]nonan-2-ol suggests the potential for interesting conformational dynamics. However, without dynamic NMR studies, which examine changes in the NMR spectrum with temperature, the conformational preferences and energy barriers to ring-flipping or other dynamic processes remain purely speculative.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the molecular formula of this compound is presumed to be C₇H₁₃NO₂, precise high-resolution mass spectrometry data is required for experimental confirmation of its elemental composition. This data is not currently found in the reviewed literature.

Fragmentation Pattern Analysis

The fragmentation pattern of this compound under mass spectrometric conditions would provide valuable clues about its structural components and their connectivity. An analysis of these fragmentation pathways is not possible without the corresponding experimental data.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. For this compound, there are no published crystal structures. Therefore, information regarding its bond lengths, bond angles, and crystal packing remains unknown.

Absolute Configuration Determination

Determining the absolute configuration of chiral centers is a critical step in the characterization of stereoisomers, as different enantiomers can exhibit distinct biological activities. For this compound, which contains chiral centers, techniques such as Vibrational Circular Dichroism (VCD) are powerful tools for unambiguous stereochemical assignment, especially when crystallographic methods are not feasible. nih.govnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting spectrum provides a unique fingerprint of the molecule's three-dimensional structure in solution. The process involves comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, often using Density Functional Theory (DFT). nih.gov A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully applied to a wide range of chiral molecules, including complex heterocyclic systems and natural products, offering a reliable alternative to X-ray crystallography. nih.govnih.gov For instance, the absolute configuration of enantiopure diazaoxatricornan derivatives has been determined by comparing experimental and theoretical VCD spectra. nih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification and analytical assessment of this compound, allowing for the separation of the target compound from reaction intermediates, byproducts, and enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. The separation can be achieved using either normal-phase or reversed-phase chromatography, depending on the polarity of the compound and any protecting groups that may be present.

For the separation of enantiomers, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralcel® OD-H) are often effective. nih.gov The absolute configuration of secondary alcohols has been determined by HPLC after derivatization. nih.gov In some cases, derivatization with a chiral agent can be used to form diastereomers that can be separated on a standard achiral column.

Table 1: Illustrative HPLC Parameters for Analysis of a Chiral Amino Alcohol

Parameter Value
Column Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

Note: This table is a representative example and specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Due to the presence of the polar hydroxyl and secondary amine groups, this compound is expected to have low volatility and may exhibit poor peak shape due to interactions with the stationary phase. Therefore, derivatization is typically required to increase volatility and thermal stability, and to improve chromatographic performance.

A common derivatization technique for alcohols and amines is silylation, for example, by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether and amine derivatives. researchgate.net These derivatives are more volatile and less polar, making them amenable to GC analysis. The resulting TMS-derivatized compound can then be analyzed by GC-Mass Spectrometry (GC-MS) to provide both retention time data and mass spectral information for structural confirmation.

Table 2: Predicted GC-MS Parameters for Derivatized this compound

Parameter Value
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temp. 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization, 70 eV)
Derivatization Trimethylsilylation (e.g., with BSTFA)

Note: This table presents typical parameters that would serve as a starting point for method development.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD)

Electronic Circular Dichroism (ECD) is another chiroptical technique that, like VCD, is instrumental in determining the absolute configuration of chiral molecules. csic.es ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis range. csic.es While the parent compound may have weak UV-Vis absorption, derivatization with a chromophoric group can be employed to enhance the ECD signal, making the analysis more sensitive.

The comparison of the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations allows for the assignment of the absolute stereochemistry. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms, providing a detailed picture of the molecule's stereochemistry. chemicalbook.com This method is particularly valuable for confirming the configuration of stereocenters, including the spiro-center, in complex molecules.

Stereochemical Aspects and Chirality of 5 Oxa 8 Azaspiro 3.5 Nonan 2 Ol

Inherent Chirality of Spirocyclic Systems

The molecular architecture of 5-Oxa-8-azaspiro[3.5]nonan-2-ol is defined by a spirocyclic system, where an oxetane (B1205548) ring and a piperidine (B6355638) ring are joined by a single common carbon atom, the spirocenter. This structural feature is the primary source of the molecule's chirality. The introduction of a spiro annelated ring imparts significant rigidity to the molecule and creates a new chiral center at the junction of the two rings. nih.gov Even if the constituent rings were achiral in isolation, the spiro-fusion creates a three-dimensional structure that is non-superimposable on its mirror image.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry. nih.gov For this compound, several enantioselective strategies can be envisaged, drawing from established methods for the synthesis of chiral oxetanes and piperidines.

One potential approach involves the enantioselective reduction of a prochiral β-halo ketone precursor, followed by an intramolecular Williamson ether synthesis to form the oxetane ring. acs.org The use of a chiral reducing agent, such as a catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, can induce facial selectivity in the ketone reduction, thereby establishing the stereocenter of the resulting alcohol. Subsequent base-promoted cyclization would then yield the enantioenriched spirocyclic oxetane.

Another powerful strategy is the use of transition-metal-catalyzed asymmetric reactions. For instance, an iridium-catalyzed reductive coupling of an allylic acetate (B1210297) with an appropriate azetidinone precursor could furnish chiral α-stereogenic azetidinols, which could serve as key intermediates. nih.gov Similarly, palladium-catalyzed enantioselective C-H arylation or amination reactions have been successfully employed to create spirocyclic oxindoles and could be adapted for the synthesis of azaspirocycles. researchgate.netrsc.org These methods often rely on sophisticated chiral ligands to control the stereochemical outcome of the reaction.

The incorporation of oxetanes into molecules is of great interest in medicinal chemistry, where they can act as bioisosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties like aqueous solubility. acs.orgacs.org

Resolution and Separation of Enantiomers

When an enantioselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers through a process known as chiral resolution. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. hplc.euphenomenex.com The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. wikipedia.org

For a molecule like this compound, which contains hydrogen bond donors (-OH, -NH) and acceptors (O, N), several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and can separate a broad range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and steric interactions. wikipedia.orgeijppr.comnih.gov Pirkle-type or "brush-type" CSPs, which are covalently bonded to the silica (B1680970) support, offer high efficiency and durability and are another viable option. hplc.eu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. wikipedia.org

Table 1: Examples of Chiral Stationary Phases for HPLC

CSP Type Chiral Selector Example Typical Interactions
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Pirkle (Brush-type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole stacking

A classical and effective method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique is particularly suitable for compounds containing acidic or basic functional groups. The racemic this compound, containing a basic piperidine nitrogen, can be reacted with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. wikipedia.orglibretexts.org

These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org Once a diastereomerically pure salt is isolated, the chiral auxiliary (the resolving agent) is removed by treatment with a base to regenerate the enantiomerically pure amine. wikipedia.org The choice of resolving agent and solvent system is critical and often determined empirically.

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Chiral Acid
(-)-Malic acid Chiral Acid
(S)-Mandelic acid Chiral Acid

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers, particularly for alcohols. scielo.br This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. mdpi.com

For the racemic this compound, a lipase-catalyzed transesterification could be employed. In this process, the enzyme would selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated using standard chromatographic techniques. This method offers the advantage of mild reaction conditions and high enantioselectivity. mdpi.comnih.gov

Table 3: Enzymes Commonly Used in Kinetic Resolution of Alcohols

Enzyme Source Typical Reaction
Lipase A Candida antarctica (CAL-A) Transesterification
Lipase B Candida antarctica (CAL-B) Transesterification
Lipase PS Pseudomonas cepacia Transesterification

Enantiomeric Stability and Racemization Pathways

The enantiomeric stability of a chiral compound is crucial, particularly for pharmaceutical applications, as racemization can lead to a loss of therapeutic efficacy or the formation of an undesired enantiomer. rsc.orgmanchester.ac.uk Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. wikipedia.org

For this compound, the spirocyclic framework is generally rigid and configurationally stable under normal conditions. The high energy barrier required to break and reform the carbon-carbon bonds of the rings prevents easy inversion of the spirocenter.

However, potential racemization pathways could exist under specific, often harsh, conditions. For instance, conditions that promote the reversible opening of either the oxetane or the piperidine ring could lead to a loss of stereochemical integrity. The oxetane ring can be susceptible to ring-opening under strongly acidic conditions. acs.org If a pathway exists that allows for the formation of a planar, achiral intermediate, subsequent ring-closing could occur without stereochemical control, leading to racemization. wikipedia.org Similarly, oxidation at the C2 position to a ketone, followed by reduction, could also lead to racemization at that specific stereocenter if the reduction is not stereoselective. One study noted the unusual racemization of a spirocyclic compound under mild oxidizing conditions, highlighting that unexpected pathways can exist. nih.gov A thorough investigation of the compound's stability under various pH and temperature conditions would be necessary to fully characterize its enantiomeric stability.

Determination of Absolute Configuration

The definitive assignment of the three-dimensional arrangement of atoms at the chiral centers of this compound, known as its absolute configuration, is a critical step in its complete stereochemical characterization. While specific research detailing the determination for this exact compound is not publicly available, the absolute configuration of chiral molecules is generally established using a range of spectroscopic and crystallographic techniques. mdpi.com

One of the most conclusive methods for determining absolute configuration is single-crystal X-ray crystallography . mdpi.com This technique requires growing a suitable single crystal of an enantiomerically pure sample of this compound or a crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the creation of a detailed three-dimensional electron density map of the molecule. From this map, the precise spatial position of each atom can be determined, providing an unambiguous assignment of the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful methods for elucidating absolute configuration, often by converting the enantiomers into diastereomers with a chiral derivatizing agent. mdpi.comnih.gov For instance, the hydroxyl group in this compound can be esterified with a chiral acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to produce diastereomeric esters. These diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing these differences and applying established models (like Mosher's model), the absolute configuration of the original alcohol can be inferred.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy , can provide crucial information about the relative stereochemistry of the molecule by identifying protons that are close to each other in space. nih.gov This information, when combined with computational modeling or data from other analytical methods, can contribute to the assignment of the absolute configuration.

Research Findings

Detailed experimental research findings specifically documenting the determination of the absolute configuration for this compound have not been reported in the reviewed scientific literature. The application of the above-mentioned techniques would be necessary to formally establish the absolute stereochemistry of its enantiomers.

Illustrative Data Table for Absolute Configuration Analysis

The following table represents a hypothetical dataset that could be generated from an NMR-based method, such as Mosher's ester analysis, for the purpose of determining the absolute configuration.

ProtonChemical Shift (δ) of (R)-MTPA Ester (ppm)Chemical Shift (δ) of (S)-MTPA Ester (ppm)Δδ (δS - δR)
H-1a3.853.92+0.07
H-1b3.703.75+0.05
H-3a2.102.02-0.08
H-3b1.951.86-0.09
H-44.204.15-0.05
H-6a3.603.63+0.03
H-6b3.503.54+0.04
H-7a2.902.98+0.08
H-7b2.802.89+0.09
H-9a3.953.88-0.07
H-9b3.803.72-0.08

Note: This data is purely illustrative to demonstrate the expected outcome of a Mosher's ester analysis and is not based on experimental results for this compound.

Conformational Analysis and Dynamics of Spiro 3.5 Nonane Systems

Ring Conformations in Spirocycles

While the terms "envelope" and "twist" are most precisely applied to five-membered rings, the underlying principle of non-planar conformations to relieve strain is universal. saskoer.caresearchgate.net

Four-Membered Ring (Cyclobutanol): A planar cyclobutane (B1203170) ring would suffer from significant angle and torsional strain. saskoer.ca To alleviate this, the ring puckers into a "butterfly" conformation. This non-planar arrangement reduces the eclipsing interactions between adjacent hydrogen atoms. The degree of puckering is a balance between the reduction in torsional strain and a slight increase in angle strain.

Six-Membered Ring (Morpholine): Six-membered rings, like cyclohexane (B81311), predominantly adopt a strain-free "chair" conformation. In 5-Oxa-8-azaspiro[3.5]nonan-2-ol, the morpholine (B109124) ring is expected to exist in a chair form, which places substituents in either axial or equatorial positions. An alternative, higher-energy "boat" conformation may exist as a transient intermediate during conformational changes. The presence of the oxygen and nitrogen atoms within the ring alters bond lengths and angles slightly compared to cyclohexane but does not change the preference for the chair form.

The spiroatom, a quaternary carbon, is a pivotal structural feature that rigidly links the two rings and significantly restricts their conformational freedom. wikipedia.orgrsc.org This connection eliminates the possibility of independent rotation of the rings and creates a unique and sterically crowded environment.

Flexibility and Pseudosymmetry in Spirocyclic Systems

The fusion of the two rings at the spiro center can create elements of pseudosymmetry. Even in a chiral molecule, the local arrangement of atoms may approximate a higher symmetry, which can be detected through spectroscopic methods like NMR. Analyzing these pseudosymmetry elements helps in assigning signals and understanding the conformational equilibrium in solution.

Experimental Methods for Conformational Studies

The precise three-dimensional structure and dynamic behavior of spirocycles like this compound are determined using a combination of experimental techniques, primarily X-ray crystallography and solution-state NMR spectroscopy.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's most stable crystalline conformation. For spirocyclic systems, X-ray data can definitively establish the puckering of the smaller ring and the chair/boat nature of the larger ring. researchgate.netresearchgate.net

The data table below, derived from a study on a related spiro thiazolidinone compound, illustrates the type of information obtained from an X-ray crystallographic analysis. nih.gov

ParameterValue
Empirical FormulaC15H19NOS
Formula Weight261.38
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0131 (3)
b (Å)12.0583 (6)
c (Å)19.0116 (9)
Volume (ų)1378.14 (12)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.260

Table 1: Example Crystal Data for a Spirocyclic Compound. Data sourced from a study on 4-(p-tolyl)-1-thia-4-azaspirodecan-3-one. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. Unlike X-ray crystallography, which analyzes a static solid-state structure, NMR can probe the equilibrium between different conformers.

Chemical Shifts: The electronic environment of each proton and carbon nucleus influences its chemical shift, providing initial clues about the molecular conformation.

Coupling Constants (J-coupling): The magnitude of the coupling constant between two adjacent protons (³J) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these constants helps to define the geometry of the rings.

By combining these NMR techniques, researchers can build a detailed model of the predominant conformation in solution and determine the energy barriers associated with conformational changes like ring flipping.

Computational Chemistry in Conformational Analysis

In the absence of specific studies on this compound, we can describe the established computational methodologies that would be employed for such an analysis. Computational chemistry serves as a powerful tool to explore the conformational landscapes of molecules, providing insights into their structure, stability, and properties where experimental methods may be challenging.

Quantum-Chemical Calculations (e.g., RI-DFT, RI-MP2)

To investigate the conformational preferences of a molecule like this compound, quantum-chemical calculations are indispensable. Methods such as Density Functional Theory (DFT) are often the first choice due to their favorable balance of computational cost and accuracy. The use of the Resolution of the Identity (RI) approximation, in methods like RI-DFT, significantly accelerates calculations by simplifying the treatment of two-electron repulsion integrals, making the study of larger and more complex molecules feasible.

For a more accurate description of electron correlation effects, which can be crucial for determining the relative energies of different conformers, Møller-Plesset perturbation theory, typically at the second order (MP2), is often employed. The RI-MP2 method, similar to RI-DFT, utilizes the RI approximation to reduce the computational expense of MP2 calculations. Comparing results from both DFT and MP2 methods can provide a more robust understanding of the system's electronic structure and energetics. A comparative study using different functionals for DFT (e.g., B3LYP, M06-2X) and various basis sets (e.g., Pople-style like 6-31G* or Dunning's correlation-consistent sets like cc-pVDZ) would be standard practice to ensure the reliability of the computational model.

Prediction of Energy Minimum Geometries

The primary goal of a computational conformational analysis is to identify all stable conformers, which correspond to local minima on the potential energy surface. This process typically begins with a systematic or stochastic conformational search to generate a wide range of possible starting geometries. Each of these geometries is then subjected to an optimization procedure, where the energy of the structure is minimized with respect to the coordinates of its atoms.

The outcome of these geometry optimizations would be a set of unique conformers of this compound, each with a calculated relative energy. These relative energies, often expressed in kcal/mol or kJ/mol, indicate the thermodynamic stability of each conformer with respect to the global minimum (the most stable conformer). Frequency calculations are subsequently performed on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Without published research, any data table of predicted energy minimum geometries for this compound would be purely speculative. A credible analysis would require dedicated computational studies to produce reliable data on the relative energies and geometric parameters (bond lengths, bond angles, and dihedral angles) of its various conformers, such as those arising from the chair, boat, or twist-boat forms of the piperidine (B6355638) ring and the puckering of the cyclobutane ring, as well as the different possible orientations of the hydroxyl group.

Derivatization and Functionalization Strategies for the 5 Oxa 8 Azaspiro 3.5 Nonan 2 Ol Scaffold

Introduction of Diverse Functional Groups

The functionalization of the 5-Oxa-8-azaspiro[3.5]nonan-2-ol scaffold begins with the strategic modification of its inherent hydroxyl and amino groups. The secondary amine can be readily acylated, alkylated, or used in reductive amination, while the secondary alcohol presents opportunities for oxidation and esterification. Research on analogous oxa-azaspiro systems demonstrates reliable methods for these transformations. univ.kiev.ua

A key strategy involves the oxidation of the alcohol at the C-2 position. For instance, using reagents like Dess-Martin periodinane can efficiently convert the secondary alcohol into the corresponding ketone, 5-Oxa-8-azaspiro[3.5]nonan-2-one. univ.kiev.ua This ketone then becomes a versatile intermediate for a host of subsequent reactions, including nucleophilic additions and reductive aminations.

Alternatively, the alcohol can be transformed to introduce other functional groups that serve as "chemical handles" for further diversification. A notable example from a closely related scaffold involves a two-step process where the alcohol is first oxidized to an aldehyde, which is then converted into a terminal alkyne. univ.kiev.ua This alkyne group is particularly valuable as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the straightforward attachment of a wide array of molecular fragments. nih.gov The introduction of a halogen, such as a bromo group, can also serve as a useful handle for diversification through cross-coupling reactions. rsc.org

Table 1: Examples of Functional Group Introduction on an Oxa-Azaspiro Scaffold This table is based on transformations reported for analogous spirocyclic systems.

Starting Functional Group Reagent/Process Resulting Functional Group Purpose Reference
Secondary Alcohol Dess-Martin Periodinane Ketone / Aldehyde Enables further nucleophilic addition or reductive amination univ.kiev.ua
Aldehyde Ohira-Bestmann reagent Terminal Alkyne Provides a "click chemistry" handle for further coupling univ.kiev.ua
Secondary Alcohol Rh-catalyzed O-H insertion with alkynyl diazo ester Ether with Alkyne Handle One-step installation of a versatile chemical handle nih.gov

Strategies for Enabling Further Transformations

Initial derivatizations of the this compound scaffold are often designed to set the stage for more complex molecular constructions. By converting the native alcohol and amine groups into other functionalities, chemists can unlock a broader range of subsequent reactions. These strategies are centered on well-established synthetic methods that are known for their reliability and broad substrate scope. univ.kiev.uaresearchgate.net

Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds in medicinal chemistry. wikipedia.orgnih.gov This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the this compound scaffold, this strategy can be applied in two primary ways:

Using the scaffold's secondary amine: The nitrogen atom of the spirocycle can react with an external aldehyde or ketone, followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN), to append a new substituent onto the nitrogen. This is a standard method for N-alkylation.

Using the scaffold's alcohol: The secondary alcohol at C-2 can first be oxidized to the corresponding ketone (5-Oxa-8-azaspiro[3.5]nonan-2-one). This new ketone can then react with a primary or secondary amine, followed by reduction, to install a new amino substituent at the C-2 position of the oxetane (B1205548) ring.

This method is a cornerstone in the diversity-oriented synthesis of azaspirocycles for drug discovery. nih.gov The operational simplicity and the vast number of commercially available carbonyl and amine building blocks make reductive amination a key tool for generating extensive compound libraries. nih.govresearchgate.net

Table 2: General Scheme for Reductive Amination

Reaction Starting Materials Reagents Product

Amidation

Amidation, the formation of an amide bond, is another fundamental reaction in organic synthesis and pharmaceutical development. researchgate.netresearchgate.net The secondary amine of the this compound scaffold can act as a nucleophile, reacting with a carboxylic acid or its activated derivative (such as an acid chloride, ester, or anhydride) to form a stable amide. Modern amidation reactions often employ coupling agents (e.g., HATU, HOBt) to facilitate the reaction between a carboxylic acid and an amine under mild conditions.

This strategy allows for the introduction of a vast array of side chains (R-groups) onto the spirocyclic core, depending on the carboxylic acid used. The resulting amide group can also participate in hydrogen bonding, potentially influencing the binding of the molecule to its biological target.

Table 3: General Scheme for Amidation

Starting Materials Reagents Product
This compound + Carboxylic Acid (R-COOH) Coupling agents (e.g., HATU, EDCI) + Base N-acylated this compound
This compound + Acid Chloride (R-COCl) Base (e.g., Triethylamine) N-acylated this compound

Site-Specific Derivatization and Chemical Handles

Given the presence of two reactive sites—a secondary alcohol and a secondary amine—the ability to selectively functionalize one over the other is crucial for controlled synthesis. nih.gov Site-selectivity can often be achieved by exploiting the different reactivity of the two groups or by using protecting groups.

The introduction of a "chemical handle"—a functional group specifically installed to allow for further, highly specific reactions—is a sophisticated strategy. nih.gov

Alkynes for Click Chemistry: As mentioned previously, the alcohol can be converted into an ether containing a terminal alkyne. nih.gov This alkyne handle is inert to many common reaction conditions but reacts efficiently in Sharpless-Hüisgen cycloadditions with azides, allowing for the attachment of reporter tags, linkers, or other complex fragments. univ.kiev.uanih.gov

Enzymatic Derivatization: For analytical purposes, enzyme-assisted derivatization offers high specificity. mdpi.com An enzyme like cholesterol oxidase can potentially oxidize the C-2 alcohol to a ketone. This new ketone can then be derivatized with a reagent such as Girard's reagent P, which introduces a permanent positive charge, significantly enhancing the sensitivity of detection by mass spectrometry. mdpi.com

Orthogonal Protection: A common strategy for achieving site-selectivity is to protect one functional group while reacting the other. For example, the secondary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This allows for a wide range of reactions to be performed on the alcohol. Subsequently, the Boc group can be removed under acidic conditions, freeing the amine for further functionalization via reactions like amidation or reductive amination.

Preparation of Compound Libraries and Analogues

The ultimate goal of developing these derivatization strategies is often the synthesis of large collections of related compounds, or libraries, for biological screening. rsc.org The this compound scaffold is an attractive core for such libraries due to its three-dimensional, drug-like structure. univ.kiev.ua

Methods like reductive amination and amidation are well-suited for parallel synthesis, where many different building blocks (aldehydes, ketones, or carboxylic acids) are reacted with the scaffold in separate wells of a microtiter plate. The installation of chemical handles like alkynes further expands the possibilities, enabling a second stage of diversification through click chemistry. nih.gov

This approach has been successfully applied to the creation of DNA-Encoded Libraries (DELs), where a vast collection of compounds is synthesized, with each molecule attached to a unique DNA tag that encodes its synthetic history. rsc.org The functionalization of spirocyclic scaffolds with handles suitable for these on-DNA reactions is an active area of research aimed at enriching the chemical space available for drug discovery. rsc.org

Applications in Chemical Biology Research and Catalysis

Design of Molecular Probes and Chemical Entities.researchgate.netnih.gov

The spirocyclic framework is a cornerstone in the design of novel molecular probes and chemical entities for biological research. researchgate.net The synthesis of spirocyclic scaffolds, such as derivatives of 5-oxa-8-azaspiro[3.5]nonan-2-ol, is often designed to include strategic exit vectors. These are specific points on the molecule where further chemical modifications can be easily made, allowing for the attachment of fluorescent tags, affinity labels, or other functional groups to create targeted molecular probes. cam.ac.uk

For instance, spirocyclic systems related to the 5-oxa-8-azaspiro[3.5]nonan scaffold have been used to develop new ligands for sigma (σ) receptors, which are involved in various neurological processes. nih.govnih.gov By systematically modifying the spirocyclic core and connecting it to other pharmacophores via different linkers, researchers can create a library of compounds to probe receptor binding sites and elucidate structure-activity relationships. nih.gov The development of such chemical entities is crucial for understanding disease mechanisms and identifying new therapeutic targets.

Spirocycles as Rigid Scaffolds in Molecular Recognition.nih.govnih.gov

Spirocycles are increasingly recognized for their utility as rigid, three-dimensional scaffolds in the field of molecular recognition. nih.govnih.gov Unlike more flexible, linear molecules or planar aromatic systems, spirocycles hold their constituent atoms in well-defined spatial arrangements. cam.ac.uk This structural rigidity is a key feature that enhances their ability to bind to biological targets like proteins and enzymes with high specificity. The defined conformation of a spirocyclic scaffold can mimic the presentation of side chains in a peptide loop, allowing it to fit precisely into a target's binding pocket.

Research AreaKey Findings on Spirocyclic ScaffoldsSource
Fragment-Based Design Spirocyclic scaffolds provide rigid, 3D-rich fragments for building complex molecules. Strategic "exit vectors" allow for easy elaboration into molecular probes. researchgate.netcam.ac.uk
Molecular Recognition The fixed three-dimensional structure of spirocycles leads to higher specificity and affinity in binding to biological targets. nih.govnih.gov
Thermodynamics of Binding The rigidity of spirocycles reduces the entropic penalty associated with the loss of conformational freedom upon binding, leading to enhanced binding affinity. nih.gov

Bioisosteric Replacement in Scaffold Optimization.chem-space.comspirochem.com

Replacing a flat aromatic ring with a three-dimensional spirocycle can significantly enhance a drug candidate's properties by:

Improving Physicochemical Properties: It can lead to better solubility and reduced lipophilicity, which are crucial for favorable pharmacokinetics.

Enhancing Metabolic Stability: The sp3-rich nature of spirocycles often makes them less susceptible to metabolic degradation by oxidative enzymes compared to aromatic systems. univ.kiev.ua

Exploring New Chemical Space: It allows chemists to create novel, patentable molecules with improved efficacy and selectivity. spirochem.com

A closely related scaffold, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been successfully used as a bioisosteric replacement for pipecolic acid, demonstrating the utility of this spirocyclic system in mimicking and improving upon existing pharmacophores. univ.kiev.ua

Original FragmentBioisosteric ReplacementAdvantage of ReplacementExample Context
Phenyl RingSpirocycleImproved solubility, metabolic stability, and 3D profile.General drug discovery. chem-space.com
Piperidine (B6355638)2-Azaspiro[3.3]heptaneEnhanced metabolic stability towards oxidative enzymes.Bioactive compound design. univ.kiev.ua
Pipecolic Acid7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidPotential for enhanced biological activity and improved pharmacokinetic properties.Development of local anesthetics. univ.kiev.ua

Role in Asymmetric Catalysis.acs.org

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of effective chiral ligands is critical to this field. Spirocyclic compounds are highly valuable as platforms for chiral ligands due to their rigid and well-defined three-dimensional structures, which can create a highly specific chiral environment around a metal center. acs.org While direct applications of this compound in catalysis are not extensively documented, its structural motifs are present in successful chiral ligands.

The chirality of a catalyst's ligand is transferred to the product of the reaction, enabling the selective formation of one enantiomer over the other. The rigidity of spirocyclic frameworks is paramount in this process, as it locks the ligand into a specific conformation, minimizing unwanted flexibility and maximizing the enantiomeric excess of the product. acs.org The presence of heteroatoms like oxygen and nitrogen in the this compound scaffold provides ideal coordination sites for metal ions, making this class of compounds promising for the development of new chiral ligands.

The quest for novel and more efficient catalysts is a continuous effort in chemical research. The development of innovative synthetic methods to access complex spirocycles is crucial for expanding the toolbox of chiral ligands. researchgate.net Research focuses on creating modular syntheses that allow for systematic variation of the spirocyclic core and its substituents. This approach facilitates the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific asymmetric transformations, such as hydrogenations, arylborations, and cyclizations. acs.org The this compound framework represents a versatile and promising platform for the future design and discovery of next-generation spirocyclic ligands and catalysts.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

A promising approach could be a two-step synthesis for a related compound, 7-oxo-2-azaspiro[3.5]nonane, which has been reported to achieve a yield of over 82%. google.com This method involves a first cyclization reaction followed by a second cyclization using lithium aluminum hydride. google.com Another patented method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and deprotection. google.com These methodologies suggest that a retro-synthetic analysis of 5-Oxa-8-azaspiro[3.5]nonan-2-ol could lead to readily available starting materials and efficient reaction cascades.

Table 1: Potential Starting Materials for the Synthesis of this compound

Starting MaterialPotential ReactionReference for Analogy
3-((benzylamino)methyl)oxetan-3-olReaction with a suitable C4-synthon followed by cyclization and reduction google.com
Protected 4-aminocyclohexanoneReaction with an oxetane (B1205548) precursor-
Commercially available spirocyclic ketonesReduction and functional group interconversion google.com

Future work should aim to minimize the number of synthetic steps, avoid the use of expensive or hazardous reagents, and develop scalable processes suitable for industrial application.

Expansion of Derivatization and Functionalization Toolbox

The presence of a secondary alcohol and a secondary amine in this compound provides two key handles for derivatization and functionalization. A significant area of future research will be to expand the toolbox of chemical transformations that can be applied to this scaffold. This will enable the generation of a diverse library of compounds for screening in various applications.

The functionalization of related spirocyclic systems has been explored. For instance, 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been subjected to various chemical transformations to produce a range of functionalized derivatives. univ.kiev.ua These transformations could be adapted for this compound. The hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding ketone. The secondary amine can be N-alkylated, N-acylated, or used in coupling reactions to introduce a wide array of substituents.

Table 2: Potential Derivatization Reactions for this compound

Functional GroupReaction TypePotential Reagents
Secondary AlcoholEsterificationAcyl chlorides, Carboxylic acids (with coupling agents)
EtherificationAlkyl halides (Williamson ether synthesis)
OxidationDess-Martin periodinane, Swern oxidation
Secondary AmineN-AlkylationAlkyl halides, Reductive amination
N-AcylationAcyl chlorides, Anhydrides
N-ArylationBuchwald-Hartwig amination

The development of orthogonal protection strategies for the alcohol and amine functionalities will be crucial for the selective modification of the scaffold.

Advanced Stereoselective Synthesis Methodologies

This compound possesses a chiral center at the C2 position of the cyclohexane (B81311) ring. The development of stereoselective synthetic methods to access enantiopure forms of this compound is a critical area for future research, particularly for its potential applications in medicinal chemistry where enantiomers can exhibit significantly different biological activities.

Recent advances in asymmetric catalysis offer a variety of tools that could be applied to the synthesis of chiral this compound. For instance, enantioselective copper-catalyzed carboetherification of alkenols has been used to synthesize spirocyclic ethers with high enantiomeric excess. nih.gov This strategy could potentially be adapted to construct the oxa-spirocyclic core of the target molecule. Furthermore, the design of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlights the importance of stereochemistry in biological activity. nih.gov Future efforts should focus on substrate-controlled diastereoselective reactions or catalyst-controlled enantioselective transformations to produce single enantiomers of this compound.

Deeper Exploration of Conformational Landscape and its Chemical Consequences

The three-dimensional shape of a molecule is intrinsically linked to its properties and biological activity. The spirocyclic nature of this compound imparts a rigid and defined conformational preference. A deeper understanding of this conformational landscape is essential for rational drug design and the development of new materials.

Computational Design of Novel Spirocyclic Structures with Specific Properties

In silico techniques are becoming increasingly powerful in the design of new molecules with desired properties. researchgate.net For this compound, computational chemistry can be used to predict the physicochemical properties of its derivatives, such as solubility, lipophilicity, and metabolic stability. This can help prioritize the synthesis of compounds with a higher probability of success in drug discovery programs.

Furthermore, molecular docking studies can be used to virtually screen libraries of this compound derivatives against various biological targets. This can help identify potential lead compounds for a range of diseases. The insights gained from computational modeling can guide the synthetic efforts, making the drug discovery process more efficient and cost-effective.

Investigation of Applications in Emerging Catalytic Systems (e.g., Photoredox)

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. youtube.comyoutube.com The application of photoredox catalysis to the synthesis and functionalization of spirocycles is a rapidly growing area of research. nih.govnih.govprinceton.edu

Future research could explore the use of this compound or its derivatives as ligands or catalysts in photoredox reactions. The unique steric and electronic properties of the spirocyclic scaffold could lead to novel reactivity and selectivity. For example, the nitrogen atom could coordinate to a metal photocatalyst, influencing its photophysical properties and catalytic activity. Additionally, the development of photoredox-mediated methods for the synthesis of the this compound core itself would be a significant advancement.

Exploration of Novel Bioisosteric Relationships and Scaffold Redesign

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. spirochem.comcambridgemedchemconsulting.commdpi.comnih.gov The rigid, three-dimensional structure of this compound makes it an attractive scaffold for use as a bioisostere for other common ring systems in drug molecules.

For example, the 7-oxa-2-azaspiro[3.5]nonane moiety has been investigated as a bioisostere for piperidine (B6355638), a common fragment in many drugs. univ.kiev.ua Similarly, this compound could be explored as a bioisosteric replacement for substituted cyclohexanols or piperidinols. Future research should involve the synthesis of such bioisosteres and their evaluation in relevant biological assays to validate this concept. Scaffold hopping, a related strategy, could also be employed to design novel spirocyclic structures based on the 5-oxa-8-azaspiro[3.5]nonane core with improved drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.